

A Technical Guide to High-Purity Estradiol-d2 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of high-purity Estradiol-d2 (17β-Estradiol-d2), a critical tool in biomedical and pharmaceutical research. Estradiol-d2 serves as an ideal internal standard for the quantitative analysis of endogenous estradiol via mass spectrometry, owing to its near-identical chemical and physical properties to the unlabeled analyte. This document details commercially available sources, their specifications, a representative experimental protocol for its use, and the biological pathways it helps to investigate.

Commercial Suppliers and Product Specifications

The selection of a high-purity Estradiol-d2 internal standard is crucial for ensuring the accuracy and precision of analytical methods. Several reputable suppliers offer this product, each with documented quality metrics. The following table summarizes the key quantitative data for Estradiol-d2 from leading commercial sources.



Supplier	Product Name	Catalog Number	CAS Number	Chemical Purity	Isotopic Purity/Enric hment
Cayman Chemical	17β- Estradiol-d2	9002846	53866-33-4	≥98%[1]	≥99% deuterated forms (d1- d2); ≤1% d0 (for Estrone- d2)[2]
Sigma- Aldrich	β-Estradiol- d2	E0880	53866-33-4	Not specified	98 atom % D
CDN Isotopes	17β- Estradiol-2,4- d2	D-5432	53866-33-4	Not specified	98 atom % D[3]

Note: Data is subject to batch-to-batch variability. Users should always consult the lot-specific Certificate of Analysis for precise specifications.

Core Applications in Research

High-purity Estradiol-d2 is primarily utilized as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use is critical for:

- Pharmacokinetic (PK) studies: Accurately determining the concentration-time profile of administered estradiol.
- Endocrinology research: Measuring endogenous estradiol levels in various biological matrices such as plasma, serum, and tissue.
- Drug metabolism studies: Investigating the metabolic fate of estradiol.
- Clinical diagnostics: Monitoring hormone levels in patients.



The use of a stable isotope-labeled internal standard like Estradiol-d2 is considered best practice as it co-elutes with the analyte, experiencing similar extraction recovery and ionization effects, thereby correcting for matrix-induced variations and improving method robustness.

Experimental Protocols: Quantification of Estradiol in Human Plasma by LC-MS/MS

This section outlines a detailed methodology for the solid-phase extraction (SPE) of estradiol from human plasma and subsequent analysis using LC-MS/MS, with Estradiol-d2 as an internal standard. This protocol is a synthesized representation from established methods.

Materials and Reagents

- Estradiol and Estradiol-d2 reference standards
- HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)
- Formic acid and ammonium formate
- Human plasma (K2-EDTA)
- Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange or polymeric)

Sample Preparation: Solid-Phase Extraction (SPE)

- Standard and Internal Standard Preparation: Prepare stock solutions of Estradiol and Estradiol-d2 in methanol. From these, prepare working solutions for calibration standards and quality controls (QCs) by spiking into a surrogate matrix (e.g., charcoal-stripped plasma).
- Plasma Sample Preparation: To 500 μL of plasma sample, calibration standard, or QC, add
 50 μL of the Estradiol-d2 internal standard working solution.
- SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.



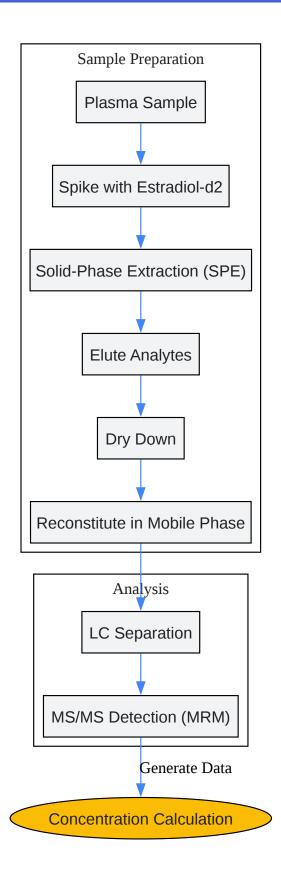
- Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove polar interferences.
- Elution: Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
- Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 μL of the mobile phase.

LC-MS/MS Analysis

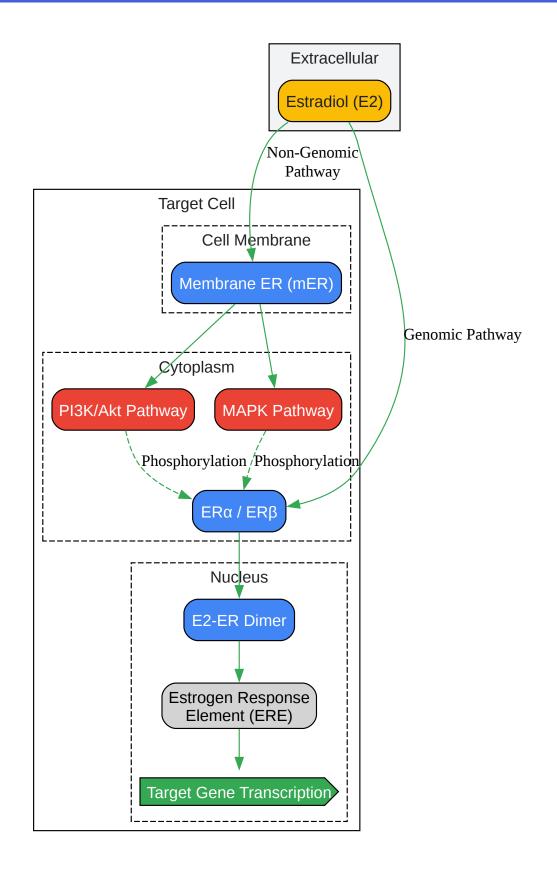
- · Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate.
 - Mobile Phase B: Acetonitrile or methanol.
 - Gradient: A gradient elution program should be optimized to ensure separation from matrix components.
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 10-20 μL.
- Mass Spectrometry:
 - Ionization Source: Heated Electrospray Ionization (H-ESI) in negative or positive ion mode. Derivatization (e.g., with dansyl chloride) can be employed to enhance positive ion mode sensitivity.
 - Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for both estradiol and estradiol-d2 are monitored.

The following diagram illustrates a typical workflow for this analytical method.

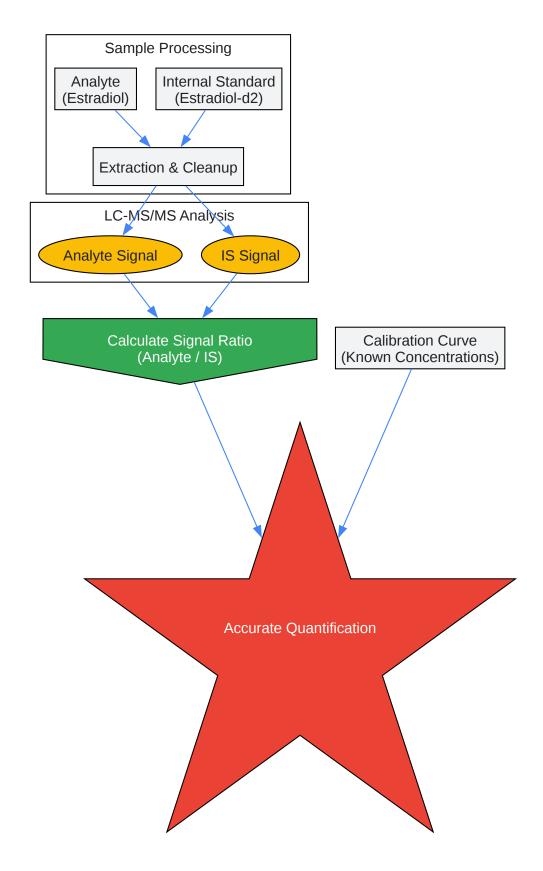












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